molecular formula C16H17N3O B13633912 N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine

Katalognummer: B13633912
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: BVOWXKVLMYSRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a methoxy group at the 5-position of the benzimidazole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the methoxy group and the phenylmethanamine moiety. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole ring. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating infections and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The methoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The phenylmethanamine moiety can further modulate the compound’s biological activity by influencing its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine is unique due to the presence of the methoxy group at the 5-position, which can significantly influence its chemical and biological properties. This structural feature can enhance its binding affinity and selectivity towards specific molecular targets, making it a promising candidate for further research and development .

Eigenschaften

Molekularformel

C16H17N3O

Molekulargewicht

267.33 g/mol

IUPAC-Name

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19)

InChI-Schlüssel

BVOWXKVLMYSRGC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(N2)CNCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.